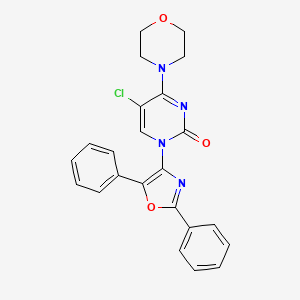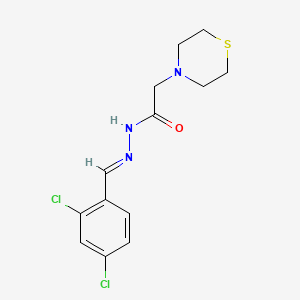![molecular formula C21H25N3O4S B5590280 4-(4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B5590280.png)
4-(4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}phenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}phenyl)morpholine is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15657746 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Modulation of Antibiotic Activity
4-(Phenylsulfonyl) morpholine has been investigated for its potential to modulate antibiotic activity against multidrug-resistant strains of various bacteria and fungi. A study highlighted its ability to enhance the efficacy of amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration significantly, indicating a promising approach to combat resistance (Oliveira et al., 2015).
Ionic Liquid Crystals Design
The compound's morpholine group has been utilized in the design of ionic liquid crystals, demonstrating a rich mesomorphic behavior when combined with various anions. These findings suggest potential applications in materials science, particularly in the development of advanced liquid crystal displays and other optoelectronic devices (Lava et al., 2009).
Synthesis of N-Heterocycles
Research has shown the compound's utility in synthesizing N-heterocycles, including morpholines and piperazines, with high levels of regio- and diastereoselectivity. This synthetic versatility is crucial for pharmaceutical development, offering a pathway to create novel therapeutic agents with enhanced efficacy and selectivity (Matlock et al., 2015).
Stereodynamics and Perlin Effect
The stereodynamic behavior of compounds including 4-(trifluoromethylsulfonyl)morpholine has been studied, providing insights into the conformational preferences and intramolecular interactions that govern their structural and chemical properties. This research can inform the design of more effective drug molecules by understanding the role of stereochemistry in biological interactions (Shainyan et al., 2008).
Antimicrobial Activities
Novel triazole derivatives containing the morpholine moiety have been synthesized and shown to possess significant antimicrobial activities. This highlights the potential of such compounds in developing new antibiotics to address the growing challenge of microbial resistance (Bektaş et al., 2010).
Piperazines and Morpholines Synthesis
The development of SnAP reagents for the synthesis of N-unprotected piperazines and morpholines from aldehydes represents a significant advancement in the field of organic synthesis. This method provides a straightforward and efficient route to these important heterocycles, which are pivotal in the development of many drugs and other bioactive molecules (Luescher et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21(18-6-8-19(9-7-18)22-14-16-28-17-15-22)23-10-12-24(13-11-23)29(26,27)20-4-2-1-3-5-20/h1-9H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEKMLHIFOMZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1-methyl-1H-imidazol-2-yl)-1-[(2-phenyl-1,3-thiazol-4-yl)acetyl]piperidine](/img/structure/B5590203.png)
![2,3-dimethyl-1-[(2-pyridinylthio)acetyl]-1H-indole](/img/structure/B5590209.png)

![6-methyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5590216.png)
![4-chloro-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3(2H)-pyridazinone](/img/structure/B5590229.png)
![5-chloro-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5590236.png)
![5,5,8,9-tetramethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5590246.png)
![1-(3-chlorophenyl)-4-[(1-methyl-2-oxo-4-imidazolidinyl)carbonyl]-2-piperazinone](/img/structure/B5590251.png)



![9-(2-amino-6-methyl-4-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5590285.png)
![5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5590291.png)
![2-benzyl-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5590303.png)
